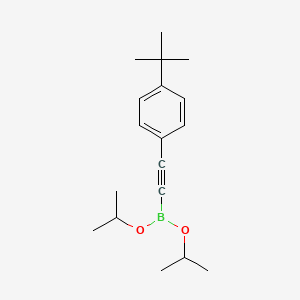

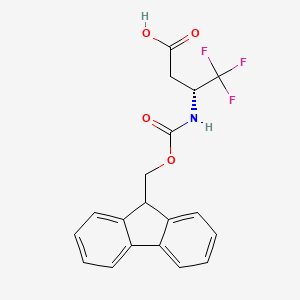

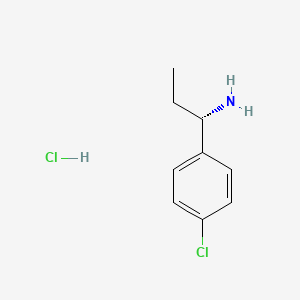

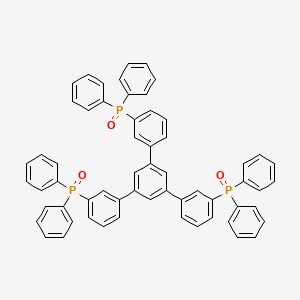

![molecular formula C30H28BNO2 B3097471 9-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole CAS No. 1311408-02-2](/img/structure/B3097471.png)

9-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole

Descripción general

Descripción

The compound is a carbazole derivative with a biphenyl group and a tetramethyl-1,3,2-dioxaborolane group . Carbazoles are a class of organic compounds that consist of three interconnected benzene rings forming a fused system . The biphenyl group is a type of aromatic hydrocarbon that consists of two connected phenyl rings . The tetramethyl-1,3,2-dioxaborolane group is a boron-containing compound that is often used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the carbazole, biphenyl, and tetramethyl-1,3,2-dioxaborolane groups . These groups would contribute to the overall shape and electronic properties of the molecule .Chemical Reactions Analysis

Carbazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The tetramethyl-1,3,2-dioxaborolane group can participate in borylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the carbazole and biphenyl groups could contribute to its aromaticity and potentially its fluorescence .Aplicaciones Científicas De Investigación

Synthesis of Novel Copolymers

The compound can be used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers can have unique optical and electrochemical properties, making them useful in various applications such as organic light-emitting diodes (OLEDs) and solar cells.

Preparation of Fluorenylborolane

The compound can be used as a reagent for the preparation of fluorenylborolane . Fluorenylborolane is a useful compound in organic synthesis, particularly in the preparation of boronic esters and acids.

Borylation of Arenes

The compound can be used as a reagent for the borylation of arenes . Borylated arenes are important intermediates in organic synthesis and are used in various cross-coupling reactions.

Synthesis of Aggregation-Induced Emission Molecules

The compound can be used in the synthesis of aggregation-induced emission (AIE) molecules . These molecules have the unique property of emitting light when they aggregate, making them useful in various applications such as bioimaging and sensing.

5. Preparation of Dyes for Dye-Sensitized Solar Cells (DSSCs) The compound can be used in the preparation of dyes for dye-sensitized solar cells (DSSCs) . These dyes can enhance the photovoltaic performance of DSSCs, leading to higher power conversion efficiencies.

6. Synthesis of Covalent Organic Frameworks (COFs) The compound can be used in the synthesis of covalent organic frameworks (COFs) . COFs are a class of porous materials with high surface areas, making them useful in various applications such as gas storage and separation, catalysis, and drug delivery.

Mecanismo De Acción

Target of Action

Similar compounds have been used as intermediates in the synthesis of biologically active compounds .

Mode of Action

It’s known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis due to their ability to form stable boronate esters with diols in aqueous solution at physiological ph .

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in various biochemical reactions, including the formation of carbon-carbon bonds in the presence of a transition metal catalyst .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

9-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)23-17-13-21(14-18-23)22-15-19-24(20-16-22)32-27-11-7-5-9-25(27)26-10-6-8-12-28(26)32/h5-20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYFLNYWQSCHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.